Potency Comparison with T-3364366 and CP-74006
In enzymatic assays using rat liver microsomes, D5D-IN-326 inhibits D5D with an IC50 of 72 nM [1], while the more potent T-3364366 achieves an IC50 of 19 nM (16–22 nM) and CP-74006 an IC50 of 160 nM (140–190 nM) [2]. In human HepG2 cellular assays, D5D-IN-326 exhibits an IC50 of 22 nM [1], compared to 1.9 nM (1.7–2.0 nM) for T-3364366 and 29 nM (25–34 nM) for CP-74006 [2]. Thus, D5D-IN-326 occupies an intermediate potency range, approximately 3.8-fold less potent than T-3364366 but 7.3-fold more potent than CP-74006 in the enzymatic assay, and approximately 11.6-fold less potent than T-3364366 but 1.3-fold more potent than CP-74006 in the cellular assay [1][2].
| Evidence Dimension | D5D Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Enzymatic (rat liver microsomes): 72 nM; Cellular (human HepG2): 22 nM |
| Comparator Or Baseline | T-3364366: Enzymatic 19 nM, Cellular 1.9 nM; CP-74006: Enzymatic 160 nM, Cellular 29 nM |
| Quantified Difference | D5D-IN-326 vs T-3364366: Enzymatic 3.8-fold less potent; Cellular 11.6-fold less potent. D5D-IN-326 vs CP-74006: Enzymatic 2.2-fold more potent; Cellular 1.3-fold more potent. |
| Conditions | Enzymatic assay: rat liver microsomes with radiolabeled substrate; Cellular assay: human HepG2 cells |
Why This Matters
Potency differentiation enables researchers to select the appropriate inhibitor based on required target engagement levels and potential off-target effects.
- [1] Yashiro H, et al. PLoS One. 2016;11(11):e0166198. View Source
- [2] Miyahisa I, et al. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time. ACS Med Chem Lett. 2016;7(9):868-872. View Source
